molecular formula C6H5F2IN2 B8404846 Pyrimidine, 2-(1,1-difluoro-2-iodoethyl)-

Pyrimidine, 2-(1,1-difluoro-2-iodoethyl)-

Cat. No. B8404846
M. Wt: 270.02 g/mol
InChI Key: IZOGUKGJRJZGLS-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A homogeneous solution of 2,2-difluoro-2-pyrimidin-2-yl-ethanol (689 mg, 4.31 mmol), as prepared in the previous step, PPh3 (1.69 g, 6.44 mmol), and imidazole (590 mg, 8.67 mmol) in toluene (5.8 mL) and CH3CN (2.9 mL) was stirred at 0° C. for 5 min, and was then treated with I2 (1.61 g, 6.34 mmol) in two portions and stirred at 0° C. for another 5 min. The resulting brown opaque slurry was then heated at 90° C. for 19 h, and then allowed to cool to rt. The mixture was filtered, the beige filter cake was washed with toluene (3×10 mL), and the combined brown filtrates were concentrated. Silica flash chromatography of the residue (2:1 hex/EtOAc eluent) afforded the title compound as a pale yellow oil (849 mg, 73%).
Quantity
689 mg
Type
reactant
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[CH2:3]O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N1C=CN=C1.[I:36]I>C1(C)C=CC=CC=1.CC#N>[F:1][C:2]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)([F:11])[CH2:3][I:36]

Inputs

Step One
Name
Quantity
689 mg
Type
reactant
Smiles
FC(CO)(C1=NC=CC=N1)F
Name
Quantity
1.69 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
590 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
5.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.9 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.61 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 0° C. for another 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown opaque slurry was then heated at 90° C. for 19 h
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the beige filter cake was washed with toluene (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined brown filtrates were concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(CI)(F)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 849 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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